4-Fluoro-3'-methoxybenzhydrol
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Overview
Description
4-Fluoro-3’-methoxybenzhydrol is an organic compound with the molecular formula C14H13FO2 and a molecular weight of 232.25 g/mol It is a derivative of benzhydrol, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3’-methoxybenzhydrol typically involves the reduction of the corresponding ketone, 4-Fluoro-3’-methoxybenzophenone. This reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under appropriate conditions . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of 4-Fluoro-3’-methoxybenzhydrol may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst under high pressure and temperature conditions. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3’-methoxybenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone, 4-Fluoro-3’-methoxybenzophenone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alcohols or hydrocarbons using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: 4-Fluoro-3’-methoxybenzophenone.
Reduction: Various alcohols or hydrocarbons depending on the reducing agent used.
Substitution: Substituted derivatives with different functional groups replacing the fluorine or methoxy groups.
Scientific Research Applications
4-Fluoro-3’-methoxybenzhydrol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Fluoro-3’-methoxybenzhydrol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3’-methoxybenzophenone: The ketone precursor of 4-Fluoro-3’-methoxybenzhydrol.
4-Fluoro-3’-methoxybenzyl alcohol: A related alcohol derivative.
4-Fluoro-3’-methoxybenzoic acid: An acid derivative with similar substitution patterns.
Uniqueness
4-Fluoro-3’-methoxybenzhydrol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and methoxy groups on the phenyl ring enhances its reactivity and potential for diverse chemical transformations. Additionally, its unique structure makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
IUPAC Name |
(4-fluorophenyl)-(3-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFPJJBUBMSEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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